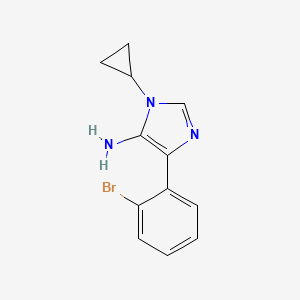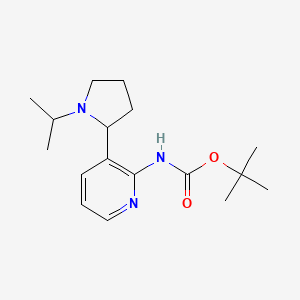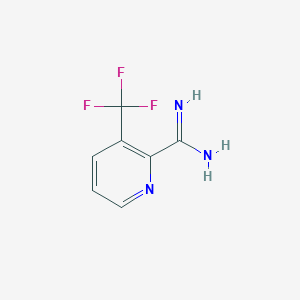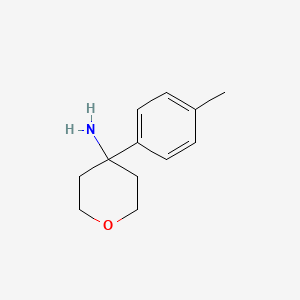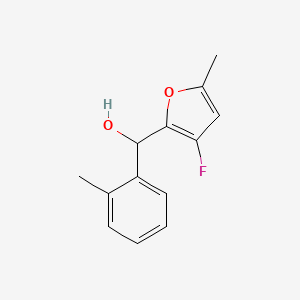
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol is a chemical compound with the molecular formula C₁₃H₁₃FO₂ and a molecular weight of 220.24 g/mol . This compound is part of the heterocyclic building blocks, specifically within the furan family. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluoro-5-methylfuran with o-tolylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Análisis De Reacciones Químicas
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol can be compared with other similar compounds such as:
(3-Fluoro-5-methylfuran-2-yl)(p-tolyl)methanol: Similar structure but with a para-substituted tolyl group.
(3-Fluoro-5-methylfuran-2-yl)(m-tolyl)methanol: Similar structure but with a meta-substituted tolyl group.
(3-Fluoro-5-methylfuran-2-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems .
Propiedades
Fórmula molecular |
C13H13FO2 |
|---|---|
Peso molecular |
220.24 g/mol |
Nombre IUPAC |
(3-fluoro-5-methylfuran-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C13H13FO2/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3 |
Clave InChI |
ZTOPGJBXKDIICY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=C(C=C(O2)C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



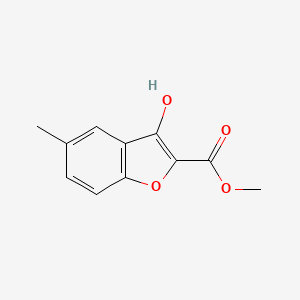
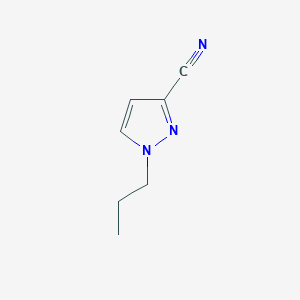

![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
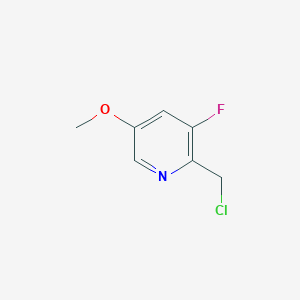
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
